molecular formula C14H14N2O B8654483 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indole CAS No. 80565-40-8

2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indole

Cat. No. B8654483
Key on ui cas rn: 80565-40-8
M. Wt: 226.27 g/mol
InChI Key: GHCMPCIHNKLYIM-UHFFFAOYSA-N
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Patent
US04467096

Procedure details

A solution of 33.5 g. (0.148 mole) of 2-(3-ethyl-5-methyl-4-isoxazolyl)-indole in 450 ml. methylene chloride is treated by the portionwise addition of 41.8 g. (0.163 mole) of silver trifluoromethanesulfonate. The resulting suspension is then treated by the dropwise addition of 12.8 g. (0.163 mole) of acetyl chloride in 50 ml. methylene chloride. The temperature rises to 35° C. during the addition. After the addition is complete the mixture is stirred at room temperature for 4 hours and then filtered. The filtrate is washed with 150 ml. 2N sodium hydroxide, water and 2N sodium hydroxide dried over anhydrous magnesium sulfate and evaporated in vacuo to given an oil. The oil is crystallized from ether to give 2-(3-ethyl-5-methyl-4-isoxazolyl)-3-acetyl indole, m.p. 170°-173° C.
Quantity
0.148 mol
Type
reactant
Reaction Step One
Quantity
0.163 mol
Type
reactant
Reaction Step Two
Name
silver trifluoromethanesulfonate
Quantity
0.163 mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:7]([C:8]2[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[C:6]([CH3:17])[O:5][N:4]=1)[CH3:2].[C:18](Cl)(=[O:20])[CH3:19]>FC(F)(F)S([O-])(=O)=O.[Ag+].C(Cl)Cl>[CH2:1]([C:3]1[C:7]([C:8]2[NH:9][C:10]3[C:15]([C:16]=2[C:18](=[O:20])[CH3:19])=[CH:14][CH:13]=[CH:12][CH:11]=3)=[C:6]([CH3:17])[O:5][N:4]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.148 mol
Type
reactant
Smiles
C(C)C1=NOC(=C1C=1NC2=CC=CC=C2C1)C
Step Two
Name
Quantity
0.163 mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
silver trifluoromethanesulfonate
Quantity
0.163 mol
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting suspension is then treated by the dropwise addition of 12.8 g
ADDITION
Type
ADDITION
Details
The temperature rises to 35° C. during the addition
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate is washed with 150 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
2N sodium hydroxide, water and 2N sodium hydroxide dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oil is crystallized from ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1=NOC(=C1C=1NC2=CC=CC=C2C1C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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